

[Lys4]Sarafotoxin S6c Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	[Lys4] Sarafotoxin S6c				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of [Lys4]Sarafotoxin S6c analogs and their structure-activity relationships (SAR) concerning their interaction with endothelin (ET) receptors. [Lys4]Sarafotoxin S6c, a synthetic analog of the snake venom peptide Sarafotoxin S6c, is a potent and selective agonist for the endothelin B (ETB) receptor subtype. Understanding the SAR of its analogs is crucial for the rational design of novel ET receptor ligands with potential therapeutic applications in cardiovascular diseases and other conditions.

Unraveling the Molecular Determinants of Activity

Sarafotoxins, isolated from the venom of the Israeli burrowing asp (Atractaspis engaddensis), share significant structural homology with the mammalian endothelin peptide family.[1] This homology allows them to interact with endothelin receptors, albeit with varying degrees of affinity and selectivity. The substitution of key amino acid residues in the native Sarafotoxin S6c sequence has provided valuable insights into the molecular requirements for receptor binding and activation.

A pivotal study on chimeric peptides of Sarafotoxin S6b and S6c revealed the critical role of specific amino acid residues in determining biological activity. Notably, the substitution of lysine at position 9 in Sarafotoxin S6b with glutamic acid, as found in Sarafotoxin S6c, leads to a significant reduction in vasoconstrictor activity and receptor binding affinity.[2] Conversely, the substitution at position 4 from arginine in Sarafotoxin S6c to lysine, yielding [Lys4]Sarafotoxin S6c, has been a key modification in developing potent ETB receptor agonists.



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Quantitative Comparison of Sarafotoxin Analogs

While a comprehensive comparative table for a wide range of [Lys4]Sarafotoxin S6c analogs is not readily available in the public domain, the following table summarizes the available quantitative data for relevant Sarafotoxin peptides to illustrate the impact of specific amino acid substitutions on endothelin receptor interaction.

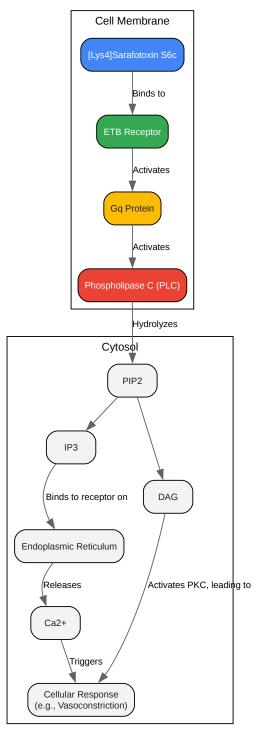
Peptide	Sequence (Key Differences from S6b)	Binding Affinity (IC50/Ki)	Functional Activity (EC50)	Receptor Selectivity
Sarafotoxin S6b	-	IC50: 0.21 nM (rat ventricular membranes)[3]	-	Non-selective
Sarafotoxin S6c	Ser2 -> Thr, Lys4 -> Arg, Lys9 -> Glu	IC50: 854 nM (rat ventricular membranes)[3]; Ki: ~20 pM (rat ETB), ~4500 nM (rat ETA)[4]	EC50: ~10 nM (PI turnover, rat hippocampus)[4]	Highly ETB selective[4]
[Lys4]Sarafotoxin S6c	Ser2 -> Thr, Lys9 -> Glu	Potent ETB agonist	EC50: 1.5 nM (pig coronary artery contraction)[5]	Potent ETB agonist

Endothelin Receptor Signaling and Experimental Workflow

The interaction of [Lys4]Sarafotoxin S6c and its analogs with endothelin receptors initiates a cascade of intracellular signaling events. The primary pathway for ETB receptor activation involves the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key event in cellular responses such as vasoconstriction.



Endothelin B Receptor Signaling Pathway

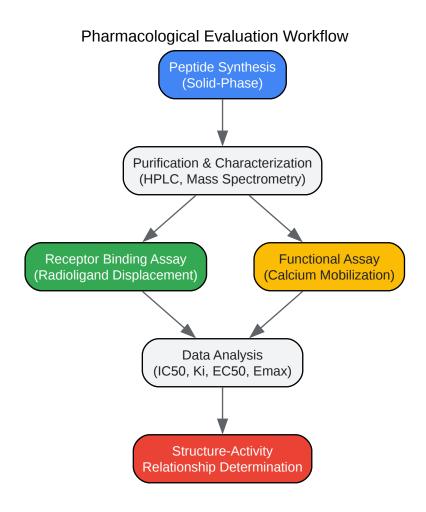


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Caption: ETB receptor activation by [Lys4]Sarafotoxin S6c.



The pharmacological characterization of [Lys4]Sarafotoxin S6c analogs typically involves a series of in vitro and in vivo experiments to determine their binding affinity, functional potency, and receptor selectivity.



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- To cite this document: BenchChem. [[Lys4]Sarafotoxin S6c Analogs: A Comparative Guide to Structure-Activity Relationships]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050792#structure-activity-relationship-of-lys4-sarafotoxin-s6c-analogs]

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